molecular formula C8H7F3 B1296317 (2,2,2-Trifluoroethyl)benzene CAS No. 21249-93-4

(2,2,2-Trifluoroethyl)benzene

Cat. No. B1296317
CAS RN: 21249-93-4
M. Wt: 160.14 g/mol
InChI Key: AVSVJSGDSPDFLH-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H7F3 . It has a molecular weight of 160.14 g/mol . The compound is in liquid form .


Synthesis Analysis

The synthesis of “(2,2,2-Trifluoroethyl)benzene” involves the combination of benzaldehyde hydrazones with Togni’s benziodoxolone reagent under basic conditions . Another method involves the use of bis (2,2,2-trifluoroethyl) carbonate .


Molecular Structure Analysis

The molecular structure of “(2,2,2-Trifluoroethyl)benzene” is represented by the InChI key AVSVJSGDSPDFLH-UHFFFAOYSA-N . The compound has a rotatable bond count of 1 .


Chemical Reactions Analysis

“(2,2,2-Trifluoroethyl)benzene” has been used in the synthesis of 4-cyano-1,2,3-triazoles . It has also been used in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate .


Physical And Chemical Properties Analysis

“(2,2,2-Trifluoroethyl)benzene” has a topological polar surface area of 0 Ų . It has a complexity of 111 . The compound has a XLogP3 of 3.3 .

Scientific Research Applications

Environmental Impact and Degradation

Research has focused on understanding the environmental impact of aromatic compounds, including benzene derivatives. For instance, studies on benzene, a closely related compound, have explored its toxicity and methods for bioremediation, highlighting the importance of microbial degradation in removing benzene pollutants from the environment (Patel & Goti, 2022)[https://consensus.app/papers/degradation-benzene-review-patel/8bba7251e16e5e3595bd1ecc45df0d25/?utm_source=chatgpt]. This indicates a potential area of research for the environmental applications of (2,2,2-Trifluoroethyl)benzene in pollution control and remediation efforts.

Materials Science Applications

In materials science, the study of aromatic ligands, including benzene derivatives, has revealed their importance in forming stacking interactions within transition metal complexes. These interactions have significant implications for the development of new materials with specific electronic and structural properties (Malenov & Zarić, 2020)[https://consensus.app/papers/stacking-interactions-ligands-transition-metal-malenov/8fe50c1418725cbe8c9b72f3feec95e1/?utm_source=chatgpt]. The unique properties of (2,2,2-Trifluoroethyl)benzene could be explored further for applications in creating novel materials or enhancing existing ones.

Pharmacological and Biomedical Research

While specific studies on (2,2,2-Trifluoroethyl)benzene in pharmacological applications are limited, research on related compounds provides insight into potential applications. For example, the antimicrobial properties of p-Cymene, a monoterpene with a benzene ring, suggest that benzene derivatives could have applications in developing new antimicrobial agents (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]. This suggests a possible research avenue for (2,2,2-Trifluoroethyl)benzene in creating substances to treat communicable diseases or for biomedical applications, such as functionalizing biomaterials and nanomaterials.

Safety And Hazards

“(2,2,2-Trifluoroethyl)benzene” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

Relevant Papers

Relevant papers on “(2,2,2-Trifluoroethyl)benzene” include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

properties

IUPAC Name

2,2,2-trifluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSVJSGDSPDFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301294
Record name (2,2,2-trifluoroethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID30301294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,2-Trifluoroethyl)benzene

CAS RN

21249-93-4
Record name 21249-93-4
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Record name (2,2,2-trifluoroethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21249-93-4
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(CC)[P+](OC(c1ccccc1)C(F)(F)F)(N(CC)CC)N(CC)CC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In distillation apparatus, a mixture of 50 g (0.1 mol) of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide according to Example 1 and 40 g (0.3 mol) of tetrahydronaphthalene were heated for 2 hours at about 200° C. After about an hour, the reaction product was slowly distilled off through a small column, in which the boiling temperature at the column head did not exceed 140° C. The remaining product was distilled off from the reaction mixture at 40 mbar, after the reaction was completed. Repeated distillation of the combined fractions gave 10.2 g (64% of yield) of (2,2,2-trifluoroethyl)benzene of b.p. 71° to 72° C./100 mbar.
Name
(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

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